5-Isoxazol-5-ylthiophene-2-sulfonyl chloride
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Overview
Description
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO3S2 and a molecular weight of 249.68 g/mol . It is known for its unique structure, which combines an isoxazole ring with a thiophene ring, both of which are important heterocyclic compounds in organic chemistry .
Preparation Methods
The synthesis of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride typically involves the reaction of isoxazole derivatives with thiophene-2-sulfonyl chloride under controlled conditions. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isoxazol-5-ylthiophene-2-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules . This reactivity is exploited in the design of inhibitors and other bioactive compounds .
Comparison with Similar Compounds
5-Isoxazol-5-ylthiophene-2-sulfonyl chloride can be compared with other similar compounds such as:
5-Isoxazolyl-2-thiophenesulfonyl chloride: Similar structure but different reactivity and applications.
5-(1,2-Oxazol-5-yl)thiophene-2-sulfonyl chloride: Another isomer with distinct properties.
Properties
IUPAC Name |
5-(1,2-oxazol-5-yl)thiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO3S2/c8-14(10,11)7-2-1-6(13-7)5-3-4-9-12-5/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGKBJJYLTYNQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383627 |
Source
|
Record name | 5-isoxazol-5-ylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
551930-53-1 |
Source
|
Record name | 5-isoxazol-5-ylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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